An In-depth Technical Guide to (2E)-4-Chloro-2-Pentene: Physicochemical Properties and Synthetic Utility
An In-depth Technical Guide to (2E)-4-Chloro-2-Pentene: Physicochemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2E)-4-chloro-2-pentene is a halogenated alkene that serves as a versatile intermediate in organic synthesis. Its specific stereochemistry and the presence of reactive sites—a carbon-chlorine bond and a carbon-carbon double bond—make it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, offering a technical resource for professionals in chemical research and development.
Chemical Identity and Molecular Structure
(2E)-4-chloro-2-pentene, also known as trans-4-chloro-2-pentene, is an organic compound with a linear five-carbon chain.[1] The "(2E)" designation specifies the trans configuration of the substituents around the double bond located between the second and third carbon atoms. A chlorine atom is attached to the fourth carbon, creating a chiral center.
Key Identifiers:
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IUPAC Name: (2E)-4-chloropent-2-ene[2]
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CAS Number: 18610-33-8 (for the (2E)-isomer); 1458-99-7 (for the unspecified isomer mixture)[2][3]
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Canonical SMILES: C/C=C/C(C)Cl[2]
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InChIKey: FKKCIOTUMHPTSB-ONEGZZNKSA-N[2]
The structural formula is presented below:
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. (2E)-4-chloro-2-pentene is a liquid at standard temperature and pressure.[1] A summary of its key properties is provided in the table below.
| Property | Value | Unit | Source |
| Physical State | Liquid | - | [1] |
| Boiling Point | 97 | °C | [1] |
| Density | 0.8988 (at 20 °C) | g/cm³ | [1] |
| Refractive Index (n_D_) | 1.4322 | - | [1] |
| Molecular Weight | 104.58 | g/mol | [1][2] |
| Exact Mass | 104.0392780 | Da | [3][4] |
| Octanol/Water Partition Coefficient (logP) | 2.1 | - | [3][4] |
| Water Solubility (log₁₀WS) | -2.03 | mol/L | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 30.68 | kJ/mol | [5] |
| Rotatable Bond Count | 1 | - | [3][4] |
| Heavy Atom Count | 6 | - | [3][4] |
The relatively low boiling point indicates significant volatility, necessitating handling in well-ventilated areas. Its high logP value and low water solubility are characteristic of a nonpolar organic molecule, indicating its miscibility with many organic solvents and immiscibility with water.
Spectroscopic Profile
Spectroscopic analysis is fundamental for structure verification and purity assessment. While raw spectra are best consulted from databases, the expected signatures for (2E)-4-chloro-2-pentene are described below.
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¹³C NMR: The molecule is expected to show five distinct signals in the ¹³C NMR spectrum, corresponding to the five non-equivalent carbon atoms. The presence of the C=C double bond will result in signals in the olefinic region (typically 120-140 ppm), while the carbon bearing the chlorine atom (C4) will appear further downfield due to the electronegative effect of chlorine.
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¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity and stereochemistry. The vinyl protons on C2 and C3 will show characteristic splitting patterns and coupling constants. The large coupling constant between these protons is a definitive indicator of the trans (E) configuration.
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Mass Spectrometry (GC-MS): In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 104, with a characteristic [M+2]⁺ peak at m/z 106 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[6] Fragmentation patterns would likely involve the loss of a chlorine radical or cleavage adjacent to the double bond.
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching and bending vibrations. A key diagnostic peak will be the C=C stretch, which for a trans-alkene typically appears around 1670 cm⁻¹. The C-Cl stretch will be observed in the fingerprint region, usually between 600 and 800 cm⁻¹.
Spectral data for this compound is available for reference in public databases such as SpectraBase.[2]
Synthesis, Reactivity, and Applications
Synthesis Protocols
(2E)-4-chloro-2-pentene can be synthesized via several routes, most commonly from its corresponding alcohol or through the hydrochlorination of a diene.[1]
Method 1: From 3-Penten-2-ol A reliable method involves the reaction of 3-penten-2-ol with a chlorinating agent like acetyl chloride in a suitable solvent such as dichloromethane.[4] This reaction proceeds with stereochemical control, yielding the target compound.
Method 2: From 1,3-Pentadiene The addition of hydrogen chloride (HCl) to 1,3-pentadiene can produce 4-chloro-2-pentene with a reported yield of up to 97%. T[1]his method takes advantage of the reactivity of conjugated dienes.
Reactivity and Synthetic Applications
The utility of (2E)-4-chloro-2-pentene stems from its dual reactivity. The secondary alkyl chloride is susceptible to nucleophilic substitution, while the alkene can undergo various addition reactions.
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Preparation of Allyl Stannanes and Silanes: It readily reacts with reagents like stannyl lithium at low temperatures to form the corresponding allyl stannanes. S[1]imilarly, after conversion to a Grignard reagent, it can be silylated with chlorosilanes to produce allyl silanes, both of which are important reagents in organic synthesis. *[1] Intermediate for Quaternary Ammonium Salts: This compound has been utilized in the synthesis of quaternary ammonium salts, which have applications as phase-transfer catalysts and in the manufacturing of other chemicals. *[1] Precursor for Agrochemicals and Pharmaceuticals: Halogenated organic molecules are common precursors in the synthesis of active ingredients for pharmaceuticals and agrochemicals. T[7]he structure of 4-chloro-2-pentene makes it a candidate for building blocks in these industries.
Logical Flow of Synthetic Utility
Caption: Key reaction pathways for (2E)-4-chloro-2-pentene.
Safety, Handling, and Storage
As a chlorinated hydrocarbon and alkene, (2E)-4-chloro-2-pentene should be handled with appropriate caution. While a specific, verified Safety Data Sheet (SDS) for this exact compound should always be consulted, general safety protocols for similar chemicals apply.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A[8]ll handling should be performed in a certified chemical fume hood to avoid inhalation of vapors. *[9] Handling: Avoid contact with skin, eyes, and clothing. K[10]eep away from heat, sparks, open flames, and other ignition sources, as similar short-chain alkenes are flammable. U[8][9]se non-sparking tools and explosion-proof equipment where necessary. *[8][10] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. I[9][10][11]t should be stored away from incompatible materials such as strong oxidizing agents and strong bases. *[9][11] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
(2E)-4-chloro-2-pentene is a valuable chemical intermediate with well-defined physicochemical properties. Its stereospecific structure and versatile reactivity make it a useful tool for synthetic chemists in academic and industrial settings. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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Wikipedia. (n.d.). 4-Chloro-2-pentene. Retrieved from [Link]
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Anhui Newman Fine Chemicals Co., Ltd. (n.d.). The Chemical Properties and Synthesis Applications of 4-Chloro-2-butanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365840, 2-Pentene, 4-chloro-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Pentene, 4-chloro- (CAS 1458-99-7). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518970, 4-Chloro-2-pentene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12406081, cis-4-Chloro-2-pentene. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]
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